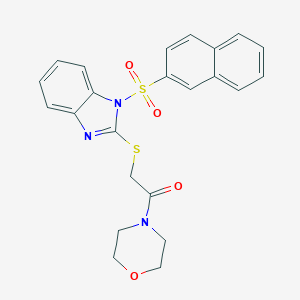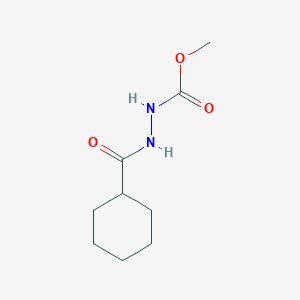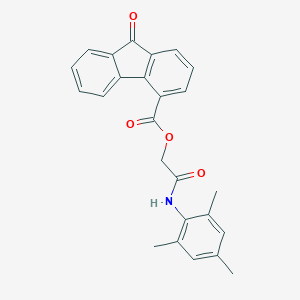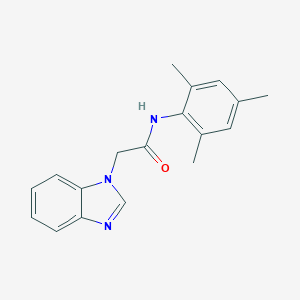
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has shown potential in various applications, including as an anti-inflammatory agent, antitumor agent, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and microbial proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. This compound also inhibits the activity of histone deacetylases (HDACs), which play a role in tumor growth and proliferation. Furthermore, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments is its ability to exhibit multiple activities, including anti-inflammatory, antitumor, and antimicrobial activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, future studies could focus on improving the solubility of this compound, which would make it more feasible for in vivo studies.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the condensation of 2-aminobenzimidazole with 2-naphthylsulfonyl chloride, followed by the reaction with morpholine and thionyl chloride. The resulting product is purified by chromatography, yielding this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has demonstrated antimicrobial activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C23H21N3O4S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(25-11-13-30-14-12-25)16-31-23-24-20-7-3-4-8-21(20)26(23)32(28,29)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |
Clé InChI |
JPFQYMRKWIIMLG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)










![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
